

Arecaidine but-2-ynyl ester tosylate structure

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Compound of Interest

Compound Name: *Arecaidine but-2-ynyl ester tosylate*

Cat. No.: *B2394678*

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An In-depth Technical Guide to **Arecaidine but-2-ynyl ester tosylate** (ABET)

Introduction

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic acetylcholine receptor (mAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience.[2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2 receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activity for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.[2] The canonical SMILES representation is CC#CCOC(C(C1)=CCCN1C)=O.OCC2=CC=C(S(=O)(O)=O)C=C2. [2]

Quantitative Data

The key physicochemical properties of **Arecaidine but-2-ynyl ester tosylate** are summarized in the table below.

Property	Value	Source
CAS Number	119630-77-2	[1] [2] [4]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ ·C ₇ H ₈ SO ₃ (or C ₁₈ H ₂₃ NO ₅ S)	[1] [2] [4] [6]
Molecular Weight	365.44 g/mol	[1] [2] [4] [6]
Purity	>99%	[2]
Appearance	Solid / Crystalline Solid	[2] [7]
Solubility	Soluble up to 100 mM in water; Slightly soluble in DMSO and Methanol	[2] [7]
Storage (Solid)	Room temperature; Stable for 12 months	[2]
Storage (Solution)	-80°C for 6 months; -20°C for 1 month (sealed, away from light)	[3]
pKa	~9.07 (Approximate)	[7]

Synthesis and Experimental Protocols

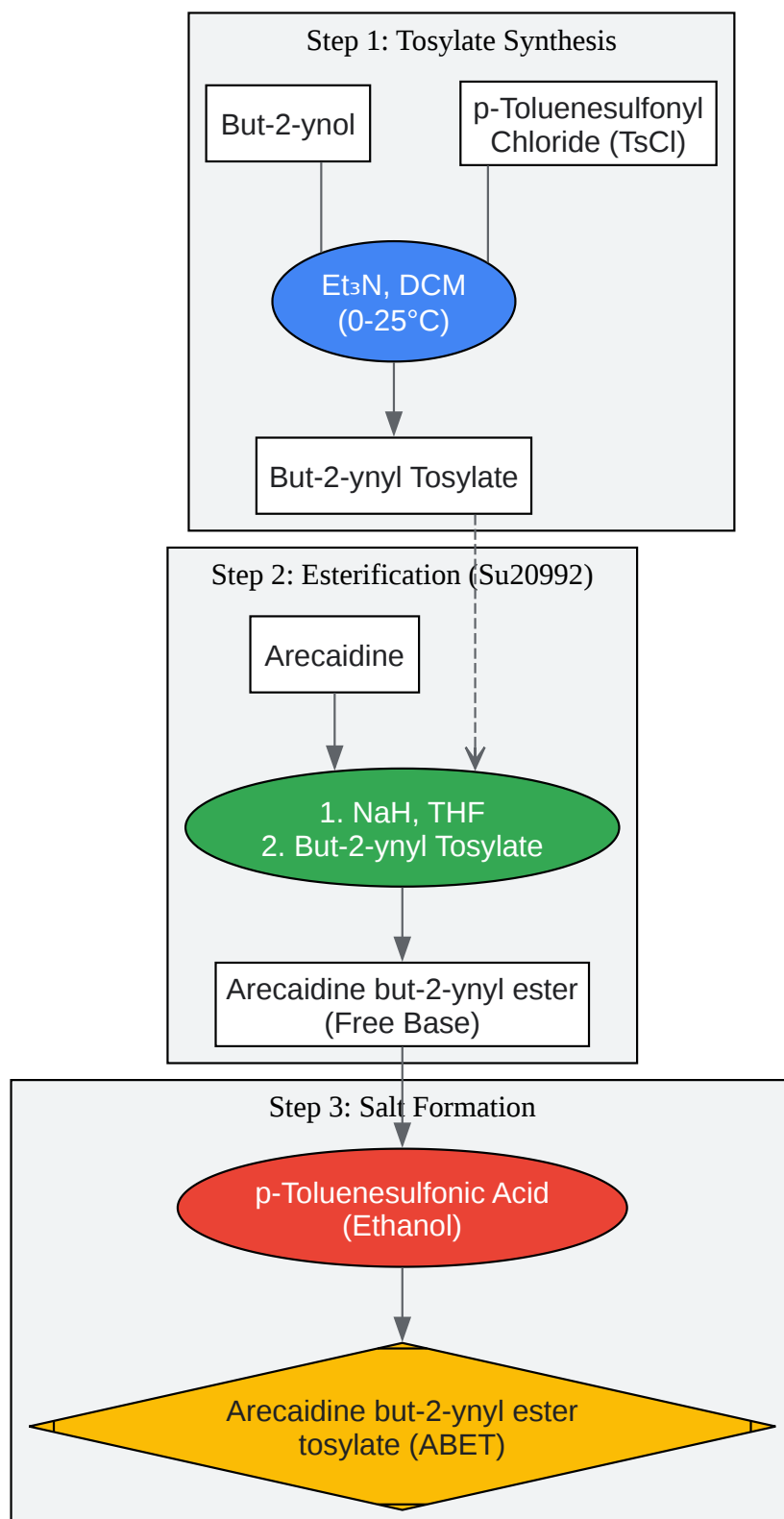
The synthesis of ABET can be achieved through several routes, with tosylation-mediated esterification being a common method.

Detailed Synthesis Protocol: Tosylation-Mediated Esterification

This synthetic route involves three primary steps.[\[2\]](#)

- **Step 1: Synthesis of But-2-ynyl Tosylate:** But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base.[\[2\]](#) The reaction is typically performed at 0–25°C and yields the tosylate intermediate as a crystalline solid after an aqueous workup.[\[2\]](#)

- Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).^[2] The resulting carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate via an S_N2 mechanism to form the ester.^[2]
- Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-toluenesulfonic acid in a solvent like ethanol.^[2] This reaction precipitates the desired **Arecaidine but-2-ynyl ester tosylate** salt, which can be collected by filtration.^[2]



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Figure 1: Synthesis workflow for ABET via tosylation-mediated esterification.

Alternative Synthesis: Direct Esterification

An alternative method involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).^[2]

- Arecaidine is first activated by DCC in dry DCM.^[2]
- But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at room temperature to yield the ester.^[2]
- The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate in anhydrous diethyl ether.^[2]

Quality Control and Characterization Protocols

- Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at $\lambda = 254$ nm) is used to assess purity, comparing retention times to a reference standard.^[2]
- Structural Confirmation: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure. Key signals include the ester protons (δ 4.6–5.0 ppm) and the tosyl group's methyl protons (δ 2.4 ppm).^[2]
- Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding assays, often using ^3H -N-methylscopolamine, and functional assays such as ileal smooth muscle contraction studies.^[2]

Biological Activity and Mechanism of Action

ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.

Receptor Selectivity and Potency

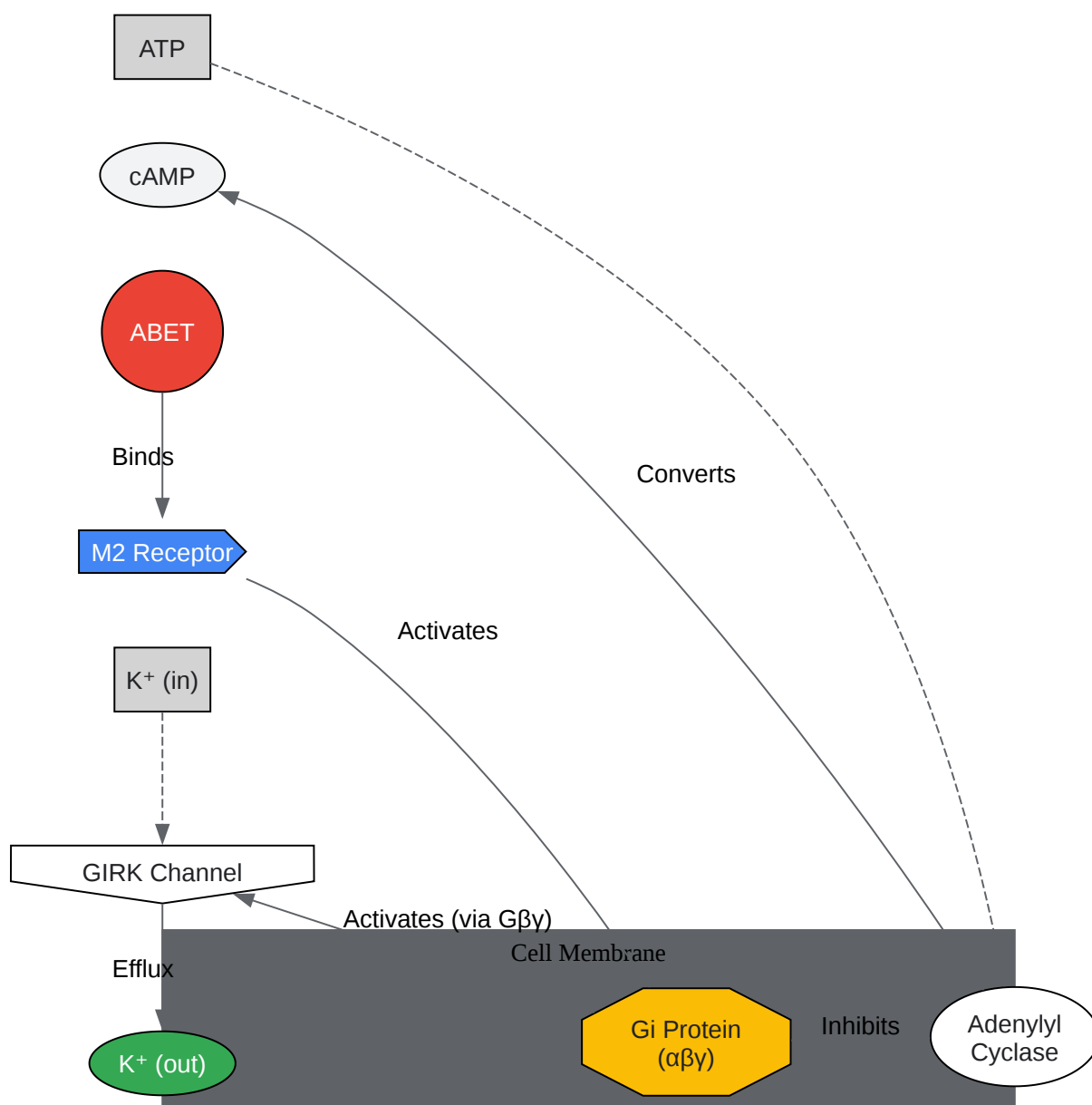
ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.^[2] This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE), which has a cardiac/ileal M2 potency ratio of 2.8.^[2]

Compound	Receptor Selectivity	Cardiac M2 Specificity	Source
ABET	M2	High (4.6 ratio)	[2]
Oxotremorine	M2/M4	Low	[2]
Bethanechol	M2	Moderate	[2]
Carbachol	Pan-mAChR	None	[2]

M2 Receptor Signaling Pathway

As an M2 agonist, ABET activates the Gi-coupled protein pathway.

- **Receptor Binding:** ABET binds to the orthosteric site of the M2 muscarinic receptor.
- **G-Protein Activation:** This binding induces a conformational change, activating the associated heterotrimeric Gi protein.
- **Subunit Dissociation:** The Gi protein dissociates into its G α i and G β γ subunits.
- **Downstream Effects:**
 - The G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - The G β γ subunit directly activates G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is the primary mechanism for its negative chronotropic effects in the heart.

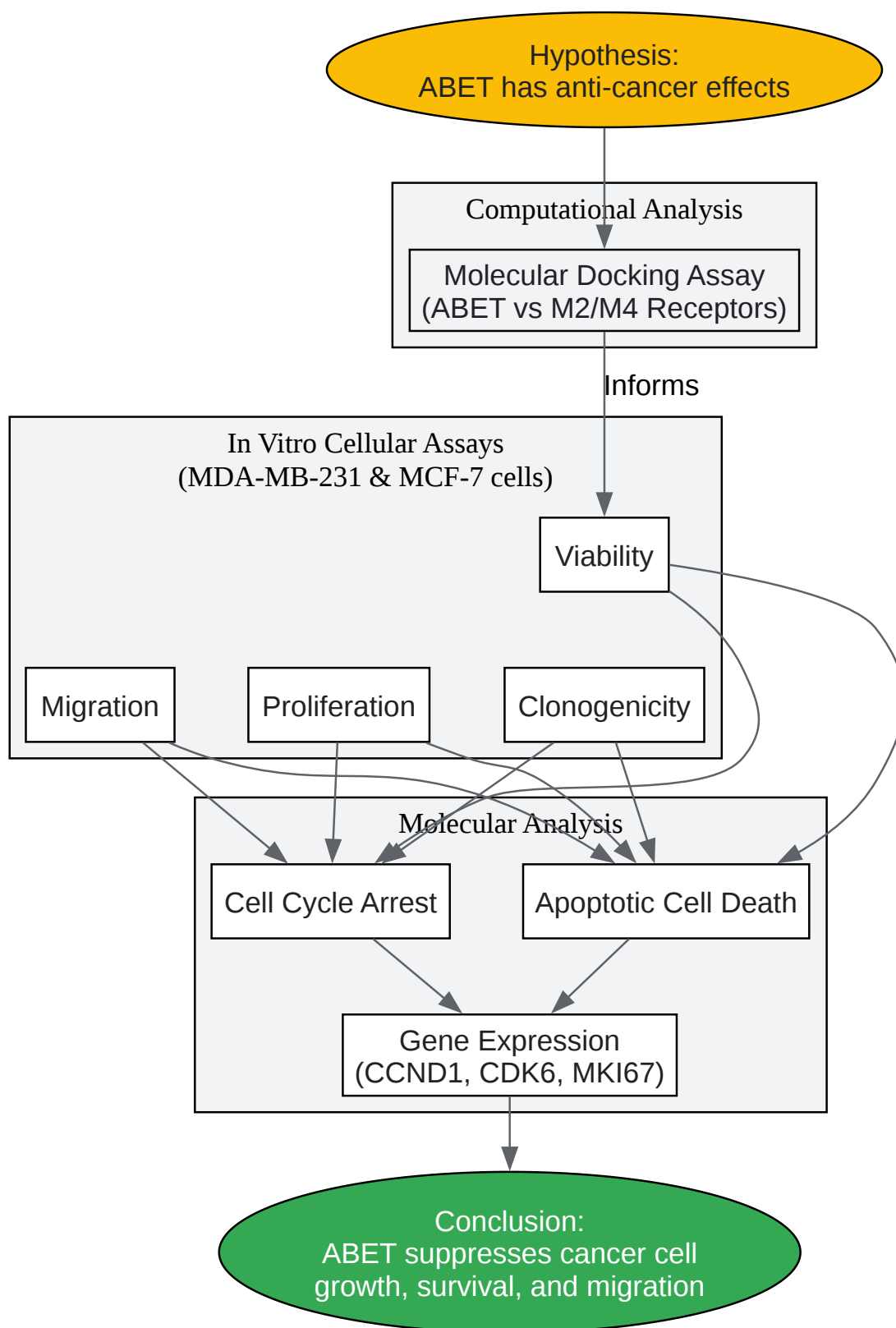


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Figure 2: Simplified signaling pathway of the M2 muscarinic receptor activated by ABET.

Physiological and Therapeutic Effects

In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate, consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability, proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study, which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast cancer.[5]



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Figure 3: Experimental workflow for investigating the anti-carcinogenic effects of ABET.

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